N-methyl-1-(pyridazin-3-yl)piperidin-4-amine - 1249245-65-5

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

Catalog Number: EVT-1712955
CAS Number: 1249245-65-5
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) []

    Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2. It exhibits robust antitumor effects and is currently in Phase I clinical trials for B-cell lymphoma [].

2. N-((3R, 4R)-1-Benzyl-4-methylpyridin-3-yl)-N-methyl-7H-pyrrolo-[2, 3-d]pyrimidine-4-amine []

    Compound Description: This compound is an intermediate in the synthesis of a pyrrolo[2,3-d]pyrimidine derivative [].

3. 3-(1-{3-[5-(1-Methylpiperidin-4-ylmethoxy)pyrimidin-2-yl]benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile hydrochloride []

    Compound Description: This compound and its solvates have been investigated for their ability to modulate kinase signal transduction, particularly tyrosine kinase activity, for potential applications in treating cancer [].

4. 1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP) []

    Compound Description: CMP was subjected to permanganate oxidation in the presence of a ruthenium(III) catalyst. This study aimed to understand the kinetics and mechanism of the oxidation process using both experimental and DFT analysis [].

5. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) []

    Compound Description: Imatinib, a tyrosine kinase inhibitor, is a widely used therapeutic agent for leukemia. The freebase form of imatinib has been structurally characterized [].

6. 8-(1-{4-[(5-Chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one []

    Compound Description: This compound, along with its pharmaceutically acceptable salts, functions as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, showcasing potential for treating cancers such as non-small cell lung cancer [].

7. N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) []

    Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor that effectively targets both the wild-type cKIT and the T670I gatekeeper mutant, offering therapeutic potential for treating gastrointestinal stromal tumors (GISTs) [].

8. N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives []

    Compound Description: These compounds were synthesized and evaluated for their antibacterial activity [].

9. N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

    Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist, demonstrating strong antiplatelet and antithrombotic activities in preclinical studies [].

10. Paliperidone []

    Compound Description: Paliperidone, also known as 9-hydroxyrisperidone, is a heterocyclic compound exhibiting multiple pharmacological properties [].

11. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) []

    Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, indicating potential therapeutic applications in neurological disorders [].

12. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) []

    Compound Description: Hu7691 is a potent and selective Akt inhibitor, showing promise in overcoming cutaneous toxicity associated with Akt inhibition [].

13. N-Butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine []

    Compound Description: This compound, characterized by X-ray crystallography, showcases a structure stabilized by intermolecular hydrogen bonding in its crystal form [].

14. N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulphonamide Derivatives []

    Compound Description: These derivatives were synthesized and their antimicrobial activities were evaluated [].

15. 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide hydrobromide (Ponatinib) []

    Compound Description: Ponatinib hydrobromide is a medication used to treat certain types of leukemia [].

16. 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534) []

    Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, making it a potential treatment for chronic myeloid leukemia [].

17. 4-Chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one []

    Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and intermolecular interactions [].

18. 1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) []

    Compound Description: L-372,662 is a potent and orally bioavailable oxytocin antagonist, exhibiting potential for therapeutic applications related to oxytocin receptor modulation [].

19. (R)-3-((3S,4S)-3-Fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) []

    Compound Description: BMS-986169, along with its phosphate prodrug BMS-986163, acts as a potent and selective intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator, showing potential for treating treatment-resistant depression [].

20. cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues []

    Compound Description: This series of analogues was investigated for their interaction with monoamine transporters (DAT, SERT, NET), providing insights into structure-activity relationships for this class of compounds [].

21. (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine []

    Compound Description: This chiral compound's absolute configuration has been determined [].

22. Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine []

    Compound Description: This compound, the racemic version of the previous entry, is formed through a cycloaddition reaction and subsequent N-methylation [].

23. [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and its N-Oxide Metabolite TG100855 [, ]

    Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor. Its N-oxide metabolite, TG100855, exhibits significantly greater potency compared to the parent compound [, ].

24. N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562) []

    Compound Description: HTL22562 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. It demonstrates favorable pharmacological properties and is a potential candidate for treating migraine [].

25. 5-((4-Methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol and its N-Mannich Bases []

    Compound Description: N-Mannich bases of 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol were synthesized and characterized [].

26. 1-Hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one and its Mono- and Disubstituted Ethyl Acetates []

    Compound Description: These pyrido[3,4-d]pyridazine derivatives were synthesized and evaluated for their potential cytotoxicity against cancer cell lines [].

27. N-((6-Chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine []

    Compound Description: This compound's structure was elucidated using X-ray single-crystal diffraction [].

28. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine []

    Compound Description: The crystal structure of this compound has been determined [].

29. N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives []

    Compound Description: This series of pyrazolic heterocyclic compounds was prepared and evaluated for their antioxidant activities [].

30. (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153) []

    Compound Description: BMS-694153 is a potent calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating potential as a treatment for migraine [].

31. 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate []

    Compound Description: The crystal structure of this compound has been determined [].

32. N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) []

    Compound Description: 13an is a multikinase inhibitor with potent activity against Src and KDR, demonstrating promising anti-triple negative breast cancer (TNBC) activity both in vitro and in vivo [].

33. N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(Substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones []

    Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity and binding affinity to BAX protein [].

34. [4-(1-Aminoethyl)cyclohexyl]methylamine and [6-(1-Aminoethyl)tetrahydro-pyran-3-yl]methylamine Derivatives []

    Compound Description: These derivatives are explored as potential antibacterial agents [].

35. (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) and its Analogues []

    Compound Description: PDTic and its analogues are potent and selective kappa opioid receptor antagonists [].

36. 3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole Hemihydrate []

    Compound Description: This compound's crystal structure has been elucidated [].

37. N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide []

    Compound Description: This compound is a low-density lipoprotein (LDL) receptor upregulator [].

38. Amine-Containing Mixed-Ligand Copper(II) Coordination Compounds with 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide []

    Compound Description: These compounds were investigated for their antiproliferative properties against cancer cell lines and their antioxidant effects [].

39. N‐[11C]‐Methyl‐piperidin‐4‐yl 2‐Cyclohexyl‐2‐hydroxy‐2‐phenylacetate (VC‐004) []

    Compound Description: VC‐004 is a radiolabeled muscarinic antagonist explored for the visualization of muscarinic receptors in the brain using positron emission tomography (PET) [].

Properties

CAS Number

1249245-65-5

Product Name

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

IUPAC Name

N-methyl-1-pyridazin-3-ylpiperidin-4-amine

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C10H16N4/c1-11-9-4-7-14(8-5-9)10-3-2-6-12-13-10/h2-3,6,9,11H,4-5,7-8H2,1H3

InChI Key

DEMPYJPTIIPUNY-UHFFFAOYSA-N

SMILES

CNC1CCN(CC1)C2=NN=CC=C2

Canonical SMILES

CNC1CCN(CC1)C2=NN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.